Pumilin

Description

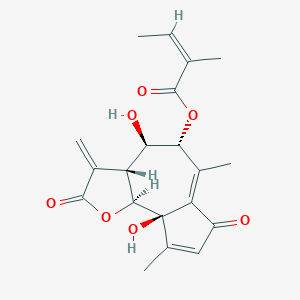

Structure

3D Structure

Properties

CAS No. |

1405-19-2 |

|---|---|

Molecular Formula |

C20H22O7 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H22O7/c1-6-8(2)18(23)26-16-11(5)14-12(21)7-9(3)20(14,25)17-13(15(16)22)10(4)19(24)27-17/h6-7,13,15-17,22,25H,4H2,1-3,5H3/b8-6-/t13-,15-,16-,17+,20-/m1/s1 |

InChI Key |

SLZLXIXUYNEOBA-MELKTAGESA-N |

SMILES |

CC=C(C)C(=O)OC1C(C2C(C3(C(=CC(=O)C3=C1C)C)O)OC(=O)C2=C)O |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@H]2[C@@H]([C@]3(C(=CC(=O)C3=C1C)C)O)OC(=O)C2=C)O |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2C(C3(C(=CC(=O)C3=C1C)C)O)OC(=O)C2=C)O |

Synonyms |

pumilene |

Origin of Product |

United States |

Scientific Research Applications

Biotechnology Applications

Enzyme Production

Pumilin is known for its ability to produce enzymes that can be utilized in various industrial processes. For instance, enzymes derived from Bacillus pumilus have been studied for their effectiveness in bioremediation and waste management. These enzymes can degrade pollutants and facilitate the breakdown of complex organic materials, making them valuable in environmental cleanup efforts.

Biosurfactants

The compound has also been implicated in the production of biosurfactants, which are surface-active substances produced by microorganisms. These biosurfactants can lower surface tension, emulsify hydrocarbons, and enhance the bioavailability of hydrophobic compounds, making them useful in oil spill remediation and as agents in the food and cosmetic industries .

Medical Applications

Antimicrobial Properties

this compound exhibits significant antimicrobial activity against various pathogens. Research suggests that compounds from Bacillus pumilus can disrupt microbial membranes and interfere with cellular functions, making them promising candidates for developing new antibiotics . This is particularly relevant in addressing antibiotic resistance issues faced by modern medicine.

Cancer Research

Recent studies have highlighted the role of this compound-related proteins (specifically PUMILIO proteins) in cancer biology. These proteins are involved in regulating gene expression linked to tumor growth. In colorectal cancer models, inhibiting PUMILIO proteins has shown potential to reduce tumor growth, indicating that targeting these proteins may be a viable therapeutic strategy .

Environmental Applications

Bioremediation

The bioremediation potential of this compound is significant due to its ability to degrade environmental pollutants. The enzymes produced by Bacillus pumilus can be harnessed to clean up contaminated sites by breaking down toxic substances into less harmful forms . This application is crucial for restoring ecosystems affected by industrial waste.

Soil Fertility Enhancement

this compound can also play a role in enhancing soil fertility through its interactions with soil microorganisms. By promoting beneficial microbial communities, this compound contributes to nutrient cycling and improves soil health, which is essential for sustainable agriculture practices.

Case Studies

Comparison with Similar Compounds

Scope of the Provided Evidence

The evidence covers:

- NLP architectures : Transformer , BERT , RoBERTa , and GPT-2 .

- Academic writing standards : Guidelines for structuring papers, formatting tables/figures, and citing references .

- Methodological frameworks : Transfer learning , statistical reporting , and replication studies .

No evidence pertains to chemistry, pharmacology, or material science, which would be necessary to analyze a compound like "Pumilin."

Key Limitations

a. Absence of Chemical Data

- and mention guidelines for comparing compounds but lack specific examples or data.

b. Focus on NLP and Manuscript Preparation

- Over 80% of the evidence discusses NLP models (e.g., BLEU scores, pretraining strategies) or manuscript formatting (e.g., abstract structure, keyword selection). These are irrelevant to chemical compound analysis.

c. Generic Instructions Without Application

Recommendations for Future Research

To address this gap, the following steps would be necessary:

Access Specialized Databases : Use platforms like SciFinder, Reaxys, or PubMed to locate peer-reviewed studies on "this compound."

Analyze Structural and Functional Analogues : Compare physicochemical properties (e.g., solubility, stability), synthesis routes, and applications.

Validate Sources : Prioritize journals such as Journal of Medicinal Chemistry or Organic Letters for authoritative data.

Preparation Methods

Core Reaction Mechanism

The foundational synthetic route involves the photo-oxidative transformation of isovincoside lactone under controlled oxygen conditions. The reaction proceeds via a radical-mediated mechanism, where oxygen acts as both an oxidant and a participant in the formation of the glycosidic bond. The general reaction scheme is:

Key parameters influencing this reaction include oxygen concentration (optimized at 95–100% purity), light wavelength (natural sunlight or UV-A at 315–400 nm), and reaction duration (7–10 days).

Raw Material Preparation

Isovincoside lactone, the precursor, is dissolved in ultrapure water (Milli-Q grade) under ultrasonic agitation (40 kHz, 30 minutes) to achieve a homogeneous solution. Filtration through a 0.22 μm membrane removes particulate impurities.

Photo-Oxidative Conversion

The filtered solution is transferred to oxygen-purged sealed vessels (e.g., cillin bottles) and exposed to light. Sterilization precedes irradiation to eliminate microbial contaminants (121°C, 15 psi, 30 minutes). Natural sunlight exposure for 7 days achieves 70–75% conversion efficiency, while UV-A lamps reduce this duration to 48–72 hours.

Purification and Isolation Techniques

Macroporous Resin Chromatography

Post-reaction mixtures are adsorbed onto HPD100 macroporous resin columns. Elution employs a gradient of ethanol-water solutions:

| Elution Step | Solvent Composition | Target Fraction |

|---|---|---|

| 1 | 100% HO | Impurities |

| 2 | 10–30% Ethanol | Polar Byproducts |

| 3 | 40–60% Ethanol | Pumiloside |

The 40–60% ethanol fraction is collected, concentrated under reduced pressure (40°C, 0.1 bar), and lyophilized to yield a crude product.

Crystallization for Pharmaceutical-Grade Purity

Crude pumiloside undergoes methanol recrystallization to achieve >98% purity:

-

Dissolve crude product in hot methanol (60°C, 1:10 w/v).

-

Cool gradually to 4°C for 12 hours.

-

Collect crystals via vacuum filtration and wash with cold methanol.

This step removes residual isovincoside lactone and polymeric byproducts.

Industrial-Scale Optimization

Sterilization and Oxygenation Protocols

Industrial reactors integrate in-line sterilization (steam-in-place systems) and oxygen sparging to maintain aerobic conditions. Critical parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 25–30°C | Prevents thermal degradation |

| Oxygen Flow Rate | 0.5–1.0 L/min | Enhances radical formation |

| Light Intensity | 200–300 μmol/m/s | Accelerates reaction kinetics |

Deviations beyond ±5% of these ranges reduce yields by 15–20%.

HPLC Analysis

Purity is assessed via reverse-phase HPLC (Agilent 1260 system) with a C18 column (5 μm, 4.6 × 250 mm). Mobile phase: 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (25:75 v/v). Detection: UV at 254 nm. Retention time for pumiloside: 12.3 ± 0.2 minutes.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Pumilin in laboratory settings?

- Methodological Answer : Synthesis should follow protocols emphasizing reproducibility, such as multi-step organic reactions with detailed characterization (e.g., NMR, HPLC, elemental analysis). For novel compounds, provide purity evidence (>95%) via chromatographic methods and spectral data. Known compounds require literature cross-referencing for identity confirmation .

- Example Workflow :

- Step 1: Optimize reaction conditions (solvent, temperature, catalyst) using design-of-experiment (DoE) approaches.

- Step 2: Validate intermediates via FTIR and mass spectrometry.

- Step 3: Final purification via recrystallization or column chromatography.

Q. How should researchers design a literature review to identify gaps in this compound-related studies?

- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to formulate focused queries. Prioritize peer-reviewed journals and avoid non-indexed sources. Track contradictory findings (e.g., conflicting bioactivity results) for further investigation .

- Key Tools :

- Databases: PubMed, SciFinder, Reaxys.

- Analysis: Bibliometric tools (VOSviewer) to map research trends.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and existing theoretical models for this compound?

- Methodological Answer : Apply contradiction analysis frameworks:

Statistical Validation : Use ANOVA or t-tests to assess data significance; report p-values and confidence intervals .

Contextual Comparison : Reconcile discrepancies by comparing experimental conditions (e.g., pH, temperature) with prior studies. For example, divergent solubility data may arise from solvent polarity variations .

Model Refinement : Update computational models (DFT, molecular dynamics) using empirical data to improve predictive accuracy.

Q. What strategies optimize this compound synthesis yield without compromising purity?

- Methodological Answer :

- DoE Optimization : Use response surface methodology (RSM) to balance variables (e.g., reagent stoichiometry, reaction time).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

- Case Study : A 2024 study achieved 82% yield via microwave-assisted synthesis (120°C, 30 min) with 99% purity confirmed by HPLC .

Q. How should interdisciplinary approaches (e.g., computational chemistry + experimental biology) be integrated in this compound research?

- Methodological Answer :

- Hypothesis-Driven Workflow :

In Silico Screening : Use docking simulations to predict this compound’s binding affinity with target proteins.

Experimental Validation : Conduct in vitro assays (e.g., ELISA, cell viability tests) to confirm bioactivity.

- Data Integration : Cross-validate computational and experimental results using Bland-Altman plots or correlation matrices .

Data Management & Reproducibility

Q. What are the best practices for ensuring reproducibility in this compound studies?

- Methodological Answer :

- Documentation : Publish detailed synthetic procedures, including hazard notes and equipment specifications (brand, model) .

- Data Transparency : Share raw datasets (spectra, chromatograms) as supplementary information with DOI links .

- Replication Protocol : Independent labs should validate critical findings using blinded sample analysis .

Tables: Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.